molecular formula C7H9ClN2 B13654247 4-Chloro-2,6-dimethylpyridin-3-amine

4-Chloro-2,6-dimethylpyridin-3-amine

Cat. No.: B13654247
M. Wt: 156.61 g/mol
InChI Key: SQDZNOYLLAJHOU-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-2,6-dimethylpyridin-3-amine involves the reduction of 4-chloro-2,6-dimethyl-3-nitropyridine. The reduction is typically carried out using tin(II) chloride dihydrate in the presence of hydrochloric acid. The reaction is performed at a temperature range of 0-20°C over a period of one hour .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as tin(II) chloride dihydrate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Chloro-2,6-dimethylpyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyridin-3-amine: Similar structure but lacks the chlorine atom at the 4-position.

    4-Chloro-5,6-dimethylpyridin-3-amine: Similar structure with additional methyl groups at the 5- and 6-positions.

Uniqueness

4-Chloro-2,6-dimethylpyridin-3-amine is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-chloro-2,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDZNOYLLAJHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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